1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE is an organic compound with the molecular formula C12H16O6 It is known for its unique structure, which includes both hydroxy and methoxymethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-methoxybenzaldehyde and phenylacetone.
Reaction Conditions: The key reaction involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with phenylacetone in the presence of a base such as sodium hydroxide. This reaction is typically carried out in a solvent like ethanol under reflux conditions.
Purification: The crude product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxymethoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE involves its interaction with molecular targets and pathways in biological systems. The hydroxy and methoxymethoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Phenylacetone: Another precursor used in the synthesis.
1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone: A structurally similar compound with different functional groups.
Uniqueness
1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE is unique due to its specific combination of hydroxy and methoxymethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
130483-43-1 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.31 |
Synonyms |
1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.